N-Butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Benzamide Moiety: The oxadiazole intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Introduction of the Butyl Group: Finally, the butyl group is introduced through an alkylation reaction using butyl bromide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, especially at the methoxy position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-formyl-N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide.
Reduction: Formation of N-butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)aniline.
Substitution: Formation of N-butyl-4-(substituted)-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide derivatives.
Scientific Research Applications
N-Butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-Butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-Methylbenzamide
- N-Methoxy-N-methylbenzamide
- N,N-Dimethylbenzamide
- 4-Methoxybenzamide
Uniqueness
N-Butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties
Properties
CAS No. |
62347-76-6 |
---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-butyl-4-methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide |
InChI |
InChI=1S/C15H19N3O3/c1-4-5-10-18(15-16-11(2)17-21-15)14(19)12-6-8-13(20-3)9-7-12/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
UVXJXOKGEPCQBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=NO1)C)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.